4-Nitrophenyl ethylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl ethylcarbamate and its derivatives involves several chemical reactions, including the Smiles rearrangement and Lossen rearrangement. The Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate in alkaline solution yields 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine through a transient spiro Meisenheimer complex (Fitzgerald et al., 1984). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating a one-pot synthesis approach without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl ethylcarbamate derivatives has been extensively studied. One study on a novel nonlinear optical material, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, revealed its promising material characteristics for nonlinear optics, highlighting the importance of non-centrosymmetric geometry in nonlinear optical crystals (Kato et al., 1997).
Chemical Reactions and Properties
4-Nitrophenyl ethylcarbamate undergoes various chemical reactions that highlight its reactivity and potential applications. The preparation of poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]-carbazolyl]]diazene} and its optical properties investigation revealed photoinduced birefringence and diffraction efficiencies, indicative of its potential for all-optical device applications (Ho et al., 1996).
Physical Properties Analysis
The physical properties of 4-Nitrophenyl ethylcarbamate derivatives have been explored, especially in the context of gelation and emission enhancement. A study on 4-nitrophenylacrylonitrile derivatives showed that the electron-withdrawing nitro moiety plays a crucial role in gel formation due to its large dipole moment, enhancing intermolecular interaction (Xue et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyl ethylcarbamate, such as its reactivity in various chemical reactions, have been a subject of study. The facile synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids as activated building blocks for urea moiety-containing compound libraries highlights the compound's versatility and usefulness in synthesizing complex molecules (Chen et al., 2017).
Scientific Research Applications
Cancer Research and Treatment : A compound named 4-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate was found to be a potent cytotoxic agent against human cancer cells, inducing cell cycle arrest and apoptosis, suggesting its potential as a new therapeutic agent (Chunyan Sang et al., 2013).
Chemical Synthesis and Safety : A simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, considered a safer alternative to methyl isocyanate, was developed. This method offers excellent yields and purity, highlighting its significance in chemical synthesis (M. A. Peterson, Shi Houguang, Pucheng Ke, 2006).
Pharmaceutical Development : A novel method for synthesizing lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate, demonstrates the compound's utility in drug development (Ravi Kumar Sadineni et al., 2020).
Materials Science and Catalysis : A study on the nucleophilic reactivity of hydroxide and hydroperoxide ions with ethyl 4-nitrophenyl ethylphosphonate and related compounds suggested their potential in chemical reactions and materials science (V. A. Savelova et al., 2005).
Environmental Science and Toxicology : Research on the reduction of nitrophenol compounds, including those related to 4-nitrophenyl ethylcarbamate, using novel nanocatalysts, highlighted their potential for industrial and environmental applications (V. Gupta et al., 2014).
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction is being used to assess the activity of various synthesized nanostructured materials . Future research may focus on the development of new scaffolds of antimicrobial agents, as microbial resistance continues to pose a major clinical problem .
properties
IUPAC Name |
(4-nitrophenyl) N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUXGCDXMKCVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170019 | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl ethylcarbamate | |
CAS RN |
17576-41-9 | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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